molecular formula C8H8N2S B1317681 7-Amino-2-methylbenzothiazole CAS No. 5036-87-3

7-Amino-2-methylbenzothiazole

Cat. No.: B1317681
CAS No.: 5036-87-3
M. Wt: 164.23 g/mol
InChI Key: VUECAJACKRIDFC-UHFFFAOYSA-N
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Description

7-Amino-2-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Mechanism of Action

Target of Action

7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .

Mode of Action

Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of this compound.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the desired product . Another approach involves the cyclization of 2-aminobenzenethiol with methyl ketones in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. The key steps include the preparation of 2-aminobenzenethiol, followed by its reaction with methyl isothiocyanate or methyl ketones under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Comparison with Similar Compounds

7-Amino-2-methylbenzothiazole can be compared with other benzothiazole derivatives such as 2-Aminobenzothiazole and 2-Methylbenzothiazole. While all these compounds share the benzothiazole core structure, the presence of different substituents at various positions imparts unique properties and activities to each compound . For instance, 2-Aminobenzothiazole is known for its antitumor activity, whereas 2-Methylbenzothiazole is used in the synthesis of dyes and pigments .

List of Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Methylbenzothiazole
  • 2-Phenylbenzothiazole
  • 2-Hydroxybenzothiazole

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUECAJACKRIDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.8 g of the product from Example 6 and 8.1 g of glacial acetic acid in 56 mL absolute ethanol at reflux temperature was added 3.8 g of iron powder in small portions. The reaction mixture was heated at reflux temperature for about 36 hours, and was then cooled and filtered. The filtrate was concentrated in vacuo and the residue treated with several mL cold water to give a solid. Filtration and drying gave 2.2 g of the title compound as a tan-colored solid, m.p. 100°-101° C.; NMR (CDCl3): δ 2.8 (3H, s), 3.9 (2H, br s), 6.65 (1H, d, J=8 Hz), 7.2 (1H, t, J=8 Hz), 7.5 (1H, d, J=8 Hz).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?

A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including this compound, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized this compound and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of this compound, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.

Q2: How does the position of the amino group in this compound affect the properties of the resulting dyes?

A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in this compound plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.

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